4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol)
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Overview
Description
4,4’-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The unique structure of this compound, featuring a silicon atom bonded to both phenyl and methyl groups, as well as two 2-methylbut-3-en-2-ol groups, makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) typically involves the reaction of phenylmethylsilane with 2-methylbut-3-en-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of 4,4’-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4,4’-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The phenyl and methyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride are often used.
Substitution Reagents: Various organic halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of organosilicon compounds with different functional groups.
Scientific Research Applications
4,4’-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4’-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) involves its interaction with specific molecular targets and pathways. The silicon atom in the compound can form stable bonds with various organic groups, allowing it to participate in diverse chemical reactions. The presence of phenyl and methyl groups enhances its reactivity and stability, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
Phenylmethylsilane: A simpler organosilicon compound with similar reactivity.
2-Methylbut-3-en-2-ol: An alcohol that shares structural similarities with the compound.
Trimethylsilanol: Another organosilicon compound with different functional groups.
Uniqueness
4,4’-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol) is unique due to its combination of phenyl, methyl, and 2-methylbut-3-en-2-ol groups bonded to a silicon atom. This unique structure imparts distinct chemical properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
90964-76-4 |
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Molecular Formula |
C17H26O2Si |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
4-[(3-hydroxy-3-methylbut-1-enyl)-methyl-phenylsilyl]-2-methylbut-3-en-2-ol |
InChI |
InChI=1S/C17H26O2Si/c1-16(2,18)11-13-20(5,14-12-17(3,4)19)15-9-7-6-8-10-15/h6-14,18-19H,1-5H3 |
InChI Key |
HCFLHNCSZIZCKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C[Si](C)(C=CC(C)(C)O)C1=CC=CC=C1)O |
Origin of Product |
United States |
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